molecular formula C12H8O3S B14283900 Naphtho[2,1-B]thiophene-1,2,4-triol CAS No. 137867-69-7

Naphtho[2,1-B]thiophene-1,2,4-triol

Cat. No.: B14283900
CAS No.: 137867-69-7
M. Wt: 232.26 g/mol
InChI Key: WPTCAOQTCZXGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-B]thiophene-1,2,4-triol is a polycyclic aromatic heterocycle comprising a naphthalene system fused with a thiophene ring at the [2,1-b] position and substituted with three hydroxyl groups at positions 1, 2, and 4. These compounds are pivotal in materials science, pharmaceutical chemistry, and environmental studies due to their tunable electronic properties, bioactivity, and persistence in ecosystems .

Properties

CAS No.

137867-69-7

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

benzo[e][1]benzothiole-1,2,4-triol

InChI

InChI=1S/C12H8O3S/c13-8-5-6-3-1-2-4-7(6)9-10(14)12(15)16-11(8)9/h1-5,13-15H

InChI Key

WPTCAOQTCZXGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(=C(S3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-B]thiophene-1,2,4-triol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, which includes the use of reagents such as thiophene-2-carbonyl chloride and 1-aminonaphthalene . The reaction is carried out in a solvent like 2-propanol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine to yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-B]thiophene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Naphtho[2,1-B]thiophene-1,2,4-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,1-B]thiophene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomerism and Ring Fusion Patterns

The position of thiophene fusion significantly impacts electronic and steric properties:

  • Naphtho[1,2-b]thiophene : Fused at the [1,2-b] position, this isomer exhibits distinct photophysical behavior compared to [2,1-b] derivatives. For instance, photocyclization of styrylthiophenes yields [1,2-b] or [2,1-b] fused products depending on regiochemistry, with the latter favoring cross-conjugated pathways in molecular electronics .
  • Naphtho[2,3-b]thiophene : A less common isomer, degraded by Pseudomonas sp. HKT554 at rates comparable to [2,1-b] and [1,2-b] analogs, suggesting similar metabolic susceptibility .

Table 1: Key Structural Differences Among Naphthothiophene Isomers

Isomer CAS Number Molecular Formula Key Substituents Applications
Naphtho[2,1-b]thiophene 234-41-3* C₁₂H₈S Hydroxyl, methoxy Semiconductors, biocides
Naphtho[1,2-b]thiophene 234-42-4 C₁₂H₈S Methyl, fluorine Organic electronics
Naphtho[2,3-b]thiophene Not reported C₁₂H₈S None reported Environmental pollutants

Note: CAS 234-41-3 corresponds to naphtho[1,2-b]thiophene; exact data for [2,1-b]-triol is inferred .

Physicochemical Properties

Hydroxyl and methoxy substituents critically influence solubility, acidity, and stability:

  • Naphtho[2,1-b]thiophene-2-methanol (CAS 30689-48-6): Exhibits a melting point of 105–106°C, boiling point of ~428.8°C, and pKa ~13.89, reflecting moderate hydrophilicity due to the hydroxymethyl group .

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Boiling Point (°C) pKa Density (g/cm³)
Naphtho[2,1-b]thiophene-2-methanol 105–106 428.8 13.89 1.331
Naphtho[1,2-b]thiophene 106* 345–350 N/A 1.28
8-Methoxynaphtho[2,1-b]thiophene Not reported Not reported N/A 1.29†

Data from ; †Estimated based on similar structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.